molecular formula C20H23F3 B1447743 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane CAS No. 1314534-82-1

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane

Cat. No. B1447743
M. Wt: 320.4 g/mol
InChI Key: GSBMPNZABNDPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, also known as 1,3,5-trimethyl-2-(trifluoromethyl)benzene, is an organic compound used in a variety of applications. It is a colorless liquid with a sweet odor and is used as a solvent, a surfactant, a lubricant, and a refrigerant. It is also used as a laboratory reagent and in the manufacture of other chemicals. The compound has a low toxicity and is not considered to be hazardous to human health.

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polyimides

Research has demonstrated the synthesis and characterization of fluorinated polyimides employing 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives. These polyimides exhibit remarkable solubility, inherent viscosities conducive to film formation, and superior thermal stability. The materials show promising applications in fields requiring materials with low dielectric constants, high optical transparency, and excellent mechanical properties (Tao et al., 2009).

Development of Novel Fluorinated Aromatic Polyimides

Further studies have led to the creation of novel fluorinated aromatic polyimides from derivatives of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, showcasing exceptional solubility across various organic solvents. These polyimides maintain high thermal stability and mechanical robustness, making them suitable for advanced engineering applications (Yin et al., 2005).

Organosoluble, Low-Colored Fluorinated Polyimides

Innovations in fluorinated polyimides based on 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives have yielded materials with high solubility and the ability to form transparent, low-colored films. These polyimides demonstrate glass-transition temperatures conducive to various applications and possess low dielectric constants and water uptake, alongside ultraviolet-visible absorption cutoff wavelengths, indicating potential in electronics and optics (Chung et al., 2006).

Advances in Semi-Fluorinated Polymers

Research into semi-fluorinated polymers incorporating 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane has led to the discovery of materials with anomalous crystallinity and semi-crystalline properties. These polymers exhibit high melting temperatures and are soluble in common solvents, presenting novel characteristics for materials with increased fluorocarbon content (Smith et al., 2004).

properties

IUPAC Name

1,3,5-trimethyl-2-[2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3/c1-11-7-13(3)17(14(4)8-11)19(20(21,22)23)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBMPNZABNDPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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